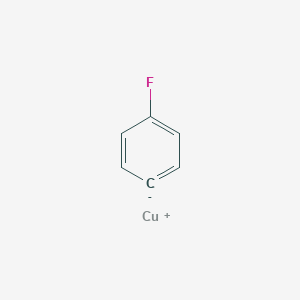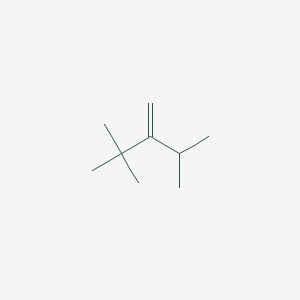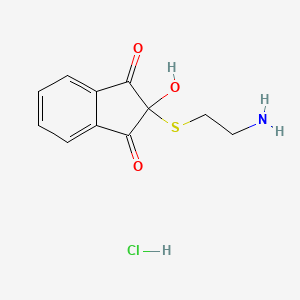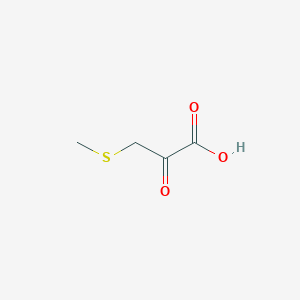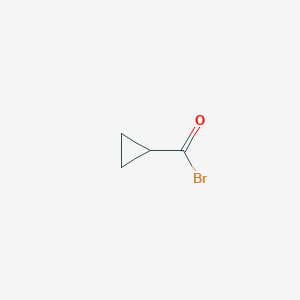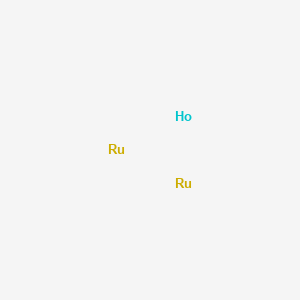
Holmium--ruthenium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium–ruthenium (1/2) is a compound consisting of holmium and ruthenium in a 1:2 ratio Holmium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of holmium–ruthenium (1/2) typically involves the reaction of holmium chloride with ruthenium chloride in a suitable solvent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of holmium–ruthenium (1/2) may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing advanced techniques such as high-temperature furnaces and automated control systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Holmium–ruthenium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Applications De Recherche Scientifique
Holmium–ruthenium (1/2) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique electronic properties.
Medicine: Explored for its potential in cancer therapy, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of advanced materials, such as high-performance alloys and electronic components.
Mécanisme D'action
The mechanism by which holmium–ruthenium (1/2) exerts its effects involves interactions with molecular targets and pathways. In catalysis, the compound facilitates the activation of reactants and the formation of intermediates, leading to the desired products. In biological applications, it may interact with cellular components, such as DNA or proteins, to induce specific effects, such as apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Holmium–ruthenium (1/2) can be compared with other similar compounds, such as:
Holmium–platinum (1/2): Similar in structure but with different catalytic and electronic properties.
Ruthenium–osmium (1/2): Shares some chemical properties with holmium–ruthenium (1/2) but differs in reactivity and applications.
Propriétés
Numéro CAS |
12055-54-8 |
|---|---|
Formule moléculaire |
HoRu2 |
Poids moléculaire |
367.1 g/mol |
Nom IUPAC |
holmium;ruthenium |
InChI |
InChI=1S/Ho.2Ru |
Clé InChI |
IZEDTSGPXLVGJB-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


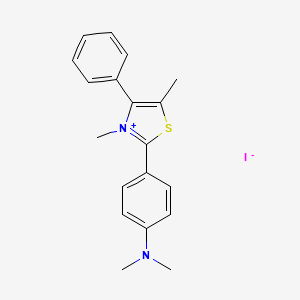
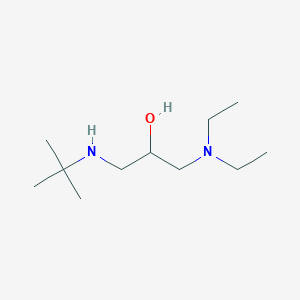
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
